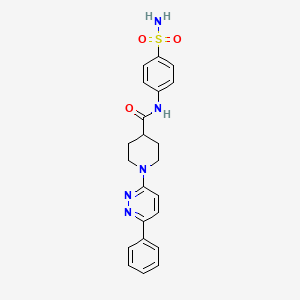
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide represents a novel class of pharmacologically active agents with potential therapeutic applications, particularly in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
This compound features a complex structure that includes a pyridazine ring and a sulfonamide moiety, which are known to enhance biological activity. The molecular formula is C20H22N4O3S, with a molecular weight of approximately 398.48 g/mol.
- Kynurenine Monooxygenase Inhibition : Recent studies have identified this compound as a potent inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan that is linked to neurodegenerative diseases such as Huntington's disease (HD). Inhibition of KMO leads to an increase in neuroprotective kynurenic acid levels while suppressing neurotoxic metabolites like 3-hydroxykynurenine .
- Brain Penetration : The compound has demonstrated significant brain permeability, which is crucial for its effectiveness in treating central nervous system disorders. This characteristic was highlighted in research comparing it to other KMO inhibitors, showing superior brain penetration and neuroprotective effects in HD mouse models .
Table 1: Summary of Efficacy Studies
- R6/2 Mouse Model : In the R6/2 mouse model of Huntington's disease, administration of the compound resulted in significant neuroprotection, evidenced by increased levels of kynurenic acid and improved cognitive functions compared to untreated controls .
- In Vitro Assays : The compound exhibited high potency as a KMO inhibitor in various in vitro assays, demonstrating effectiveness at low concentrations, which suggests a favorable therapeutic index for potential clinical use .
Propriétés
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c23-31(29,30)19-8-6-18(7-9-19)24-22(28)17-12-14-27(15-13-17)21-11-10-20(25-26-21)16-4-2-1-3-5-16/h1-11,17H,12-15H2,(H,24,28)(H2,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMHKORTPNMNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














